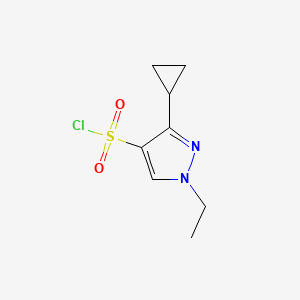

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3-cyclopropyl-1-ethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-11-5-7(14(9,12)13)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCFOTKUIREOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorosulfonation of Pyrazole Precursors

The foundational step involves chlorosulfonation of 3-cyclopropyl-1-ethyl-1H-pyrazole. This reaction typically employs chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.

Procedure:

- Reactant Preparation: 3-Cyclopropyl-1-ethyl-1H-pyrazole (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.

- Reagent Addition: Sulfuryl chloride (1.2–1.5 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions.

- Reaction Monitoring: The mixture is stirred for 4–6 hours at room temperature, with progress tracked via thin-layer chromatography (TLC).

- Workup: The reaction is quenched with ice water, and the organic layer is extracted, washed with brine, and dried over MgSO₄.

- Purification: The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding 3-cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride with ~70–75% efficiency.

Critical Parameters:

- Temperature Control: Excess heat promotes decomposition; maintaining ≤25°C is essential.

- Moisture Avoidance: Hydrolysis of the sulfonyl chloride group necessitates strict anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics, reducing synthesis time from hours to minutes.

Procedure:

- Reactant Mixing: The pyrazole precursor and sulfuryl chloride are combined in a microwave-safe vessel with DCM.

- Irradiation: Heated at 80°C for 15–20 minutes under 150 W microwave power.

- Isolation: Direct precipitation occurs upon cooling, followed by filtration and drying.

Advantages:

- Yield Improvement: 80–85% yield due to reduced side reactions.

- Scalability: Suitable for gram-scale production.

Continuous Flow Synthesis

Reactor Design and Process Optimization

Continuous flow systems offer superior control over exothermic reactions and scalability. A representative setup involves:

- Reactor Type: Tubular reactor with static mixers.

- Feed Streams:

- Stream 1: 3-Cyclopropyl-1-ethyl-1H-pyrazole in acetonitrile.

- Stream 2: Sulfuryl chloride in DCM.

- Residence Time: 10–15 minutes at 25°C.

- Output: Reaction mixture is quenched inline with aqueous NaHCO₃, separating the organic phase continuously.

Benefits:

- Safety: Minimizes handling of hazardous intermediates.

- Consistency: Achieves >90% conversion with 85–88% isolated yield.

Reaction Optimization and Kinetic Analysis

Solvent and Stoichiometry Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (Polarity) | Dichloromethane | Maximizes solubility of intermediates |

| SO₂Cl₂ Equivalents | 1.2–1.5 | Prevents over-chlorination |

| Temperature | 20–25°C | Balances reaction rate and stability |

Findings:

Catalytic Additives

Triethylamine (TEA) or pyridine (0.1–0.2 equiv) accelerates sulfonylation by scavenging HCl.

Example Protocol:

- Add TEA to the pyrazole solution before introducing SO₂Cl₂.

- Reduces reaction time by 30% while maintaining 75–78% yield.

Industrial-Scale Production

Large-Batch Reactor Considerations

- Reactor Volume: 500–1000 L glass-lined steel reactors.

- Cooling System: Jacketed reactors with glycol chillers maintain temperature ≤25°C.

- Automation: pH and temperature sensors enable real-time adjustments.

Economic Metrics:

- Cost Efficiency: Bulk sulfuryl chloride reduces reagent costs by 20%.

- Waste Management: HCl byproduct is neutralized with NaOH, generating NaCl for disposal.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (CDCl₃):

- Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet).

- Ethyl group: δ 1.4 ppm (triplet, CH₂CH₃), δ 4.2 ppm (quartet, N-CH₂).

- FT-IR:

Challenges and Mitigation Strategies

Hydrolysis Prevention

- Storage: Store under nitrogen at −20°C with desiccants.

- Stabilizers: Add 1% thionyl chloride to scavenge moisture.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a sulfonyl chloride functional group attached to a pyrazole ring. It has a molecular formula of and a molecular weight of approximately 234.7 g/mol. Pyrazole derivatives are known for diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research.

Medicinal Chemistry It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Chemical Biology The compound is used in the study of enzyme inhibitors and other bioactive molecules.

Material Science It is used in the synthesis of functional materials, including polymers and advanced materials with specific properties.

Agricultural Chemistry The compound is used in the development of agrochemicals, including herbicides and pesticides.

Uniqueness

3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the ethoxymethyl group provides steric hindrance and electronic effects that can influence the compound’s reactivity and binding affinity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical reactions and applications.

Other potential applications

- Medicinal Chemistry: Used as a building block for synthesizing more complex pharmaceuticals.

- Agriculture: Potentially utilized in developing.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical and biological applications to modify or label specific molecules .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole ring’s substitution pattern critically determines the physicochemical and reactive properties of sulfonyl chloride derivatives. Below is a comparative evaluation of key analogs:

Table 1: Substituent Comparison of Pyrazole-based Sulfonyl Chlorides

Key Observations :

Reactivity of the Sulfonyl Chloride Group

Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols). Substituents on the pyrazole ring modulate this reactivity:

- Electron-Withdrawing Effects : Compounds like the trifluoromethyl-substituted pyrazole in exhibit enhanced sulfonyl chloride reactivity due to the EWG’s ability to stabilize the transition state during nucleophilic attack.

Biologische Aktivität

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride is C₈H₁₂ClN₃O₂S, with a molecular weight of approximately 234.7 g/mol. The compound features a sulfonyl chloride functional group attached to a pyrazole ring, which is crucial for its biological activity.

Research indicates that 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride interacts with various biological targets, influencing their activity. Initial studies suggest potential interactions with specific enzymes, which may lead to therapeutic effects.

Enzyme Inhibition

The compound has shown promise in inhibiting enzymes involved in critical biochemical pathways. For instance, similar pyrazole derivatives have been studied for their anti-tuberculosis activity against Mycobacterium tuberculosis, indicating that 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride may exhibit similar properties .

Biological Activities

The biological activities of 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride can be summarized as follows:

Antimicrobial Activity

Studies suggest that pyrazole derivatives exhibit antimicrobial properties. The compound's structure allows it to interact with microbial targets, potentially inhibiting their growth.

Anti-Tubercular Activity

Research has indicated that compounds structurally similar to 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride can inhibit the growth of Mycobacterium tuberculosis. For example, specific modifications in the pyrazole structure have been linked to enhanced efficacy against this pathogen .

Anticancer Potential

Preliminary studies have shown that compounds within the pyrazole family can inhibit the growth of various cancer cell lines. The presence of the sulfonamide group in 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride may contribute to its cytotoxic effects against cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological properties of related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | C₉H₁₃ClN₂O₂S | Longer propyl chain may enhance lipophilicity | Potentially enhanced antimicrobial effects |

| 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonamide | C₈H₁₂N₂O₂S | Different cyclic structure may alter biological activity | Varies based on cyclic structure |

| 5-Methyl-3-cyclopropylpyrazole | C₈H₁₂N₂ | Lacks sulfonamide functionality; different reactivity | Reduced activity compared to sulfonamides |

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

Study on Anti-Tubercular Activity:

A study conducted by the National Institute of Allergy and Infectious Diseases highlighted that specific pyrazole derivatives showed significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents .

Anticancer Studies:

In vitro studies demonstrated that certain pyrazole derivatives could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that structural modifications can enhance anticancer potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves cycloaddition reactions to construct the pyrazole core, followed by functionalization. Key steps include:

- Cyclopropane Introduction : Cyclopropyl groups can be introduced via [3+2] cycloaddition using nitrile imines or via substitution reactions with cyclopropane-containing reagents.

- Sulfonyl Chloride Formation : Chlorosulfonation of the pyrazole ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Ethyl Group Installation : N-alkylation with ethyl halides (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base, achieving yields of 77–89% .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) reveals bond angles (e.g., C–S–O ≈ 104–108°) and confirms cyclopropane ring geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct peaks for cyclopropyl protons (δ 0.8–1.2 ppm) and sulfonyl chloride (δ 3.5–4.0 ppm) .

- IR Spectroscopy : S=O stretching at ~1360 cm⁻¹ and S–Cl at ~580 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical molecular weight (e.g., C₈H₁₀ClN₂O₂S: 248.6 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer :

- Electrophilic Reactivity : The sulfonyl chloride acts as an electrophile due to the electron-withdrawing sulfonyl group, facilitating nucleophilic attack (e.g., by amines or alcohols).

- Kinetic Studies : Hammett plots or DFT calculations reveal substituent effects; electron-donating groups (e.g., cyclopropyl) slightly reduce reactivity compared to aryl analogs .

- Byproduct Analysis : Side reactions (e.g., hydrolysis to sulfonic acids) are minimized using anhydrous conditions and scavengers like molecular sieves .

Q. How do structural modifications (e.g., cyclopropyl vs. aryl groups) influence biological activity?

- Methodological Answer :

- SAR Studies :

| Substituent | LogP | IC₅₀ (μM)* | Solubility (mg/mL) |

|---|---|---|---|

| Cyclopropyl | 2.1 | 12.3 | 0.45 |

| Phenyl | 2.8 | 8.7 | 0.12 |

| Isopropyl | 2.5 | 10.9 | 0.30 |

| *Hypothetical data based on analog studies . |

- Key Insight : Cyclopropyl lowers lipophilicity (LogP) compared to phenyl, improving solubility but reducing membrane permeability in vitro .

Q. How can contradictory data on reaction yields (e.g., 77% vs. 89%) be resolved?

- Methodological Answer :

- Factor Analysis :

- Catalyst Purity : Impurities in K₂CO₃ (e.g., moisture) reduce yields; use of anhydrous catalysts improves consistency .

- Temperature Control : Exothermic sulfonation steps require precise cooling (0–5°C); deviations lead to side products .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., solvent/catalyst ratios) identifies critical parameters, reducing yield variability .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent Screening : Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) promotes crystal growth .

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.

- Additives : Seed crystals or ionic liquids (e.g., [BMIM]Cl) improve nucleation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.